

Technical Monograph: 4-Chloro-2-fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxybenzyl bromide*

CAS No.: *1323966-35-3*

Cat. No.: *B1453778*

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High-Purity Synthesis, Reactivity Profiling, and Application in Medicinal Chemistry

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the **4-chloro-2-fluoro-3-methoxybenzyl bromide** (CAS 1323966-35-3) represents a high-value electrophilic building block. Its unique trisubstituted arene core offers a precise balance of lipophilicity, metabolic resistance, and steric bulk, making it a critical reagent for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR antagonists.

This guide provides a definitive technical analysis of this compound, moving beyond basic catalog data to offer validated synthesis protocols, mechanistic insights into its reactivity, and safety guidelines for handling this potent lachrymator.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9][10]

The compound is characterized by a benzylic bromide moiety susceptible to nucleophilic attack, modulated by the electronic effects of the ortho-fluoro and meta-methoxy substituents.

Table 1: Technical Specifications

Property	Specification
IUPAC Name	1-(Bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene
CAS Number	1323966-35-3
Molecular Formula	C ₈ H ₇ BrClFO
Molecular Weight	253.49 g/mol
Appearance	Off-white to pale yellow crystalline solid (low melting)
Solubility	Soluble in DCM, THF, EtOAc; reacts with alcohols/water
Reactivity Class	Primary Alkyl Halide / Benzyl Halide (Soft Electrophile)
Hazards	Lachrymator, Skin Corrosive (Category 1B)

Structural Analysis & Strategic Utility

The strategic value of this intermediate lies in its substitution pattern, which imparts specific pharmacological advantages to the final drug candidate:

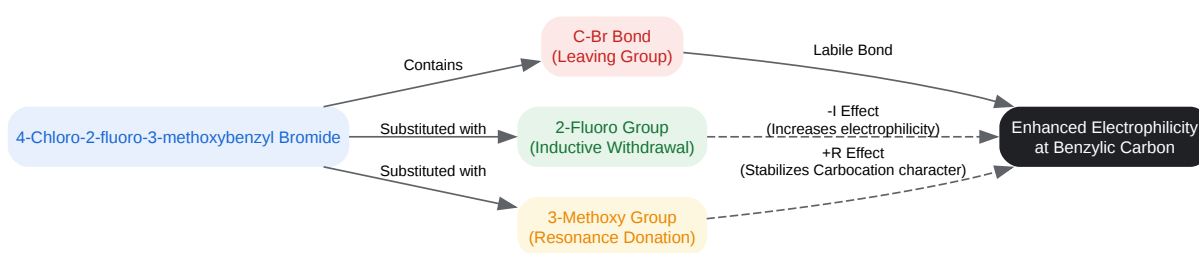
- **Metabolic Blocking:** The 4-Chloro and 2-Fluoro substituents block common metabolic soft spots on the phenyl ring (specifically P450-mediated oxidation), extending the half-life of the resulting pharmacophore.
- **Conformational Locking:** The 2-Fluoro atom induces a specific dihedral angle preference via the "ortho-effect," potentially locking the benzyl side chain into a bioactive conformation.

- Electronic Tuning: The 3-Methoxy group acts as a weak electron donor (resonance) but is inductively withdrawn by the adjacent fluorine, creating a unique electrostatic surface potential that can optimize binding affinity in hydrophobic pockets.

Visualization: Electronic Influence on Reactivity

The following diagram illustrates the electronic push-pull effects stabilizing the transition state during nucleophilic substitution (

).



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Figure 1: Electronic influence of ring substituents on the benzylic carbon's reactivity.

Synthesis Protocols

While radical bromination of toluene is common in industrial settings, it often yields inseparable gem-dibromide impurities. For research and high-purity applications, the Dehydroxybromination of the Benzyl Alcohol is the superior method.

Method A: Dehydroxybromination (Recommended for Lab Scale)

Precursor: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7).[1][2][3] Reagent: Phosphorus Tribromide (

).[4]

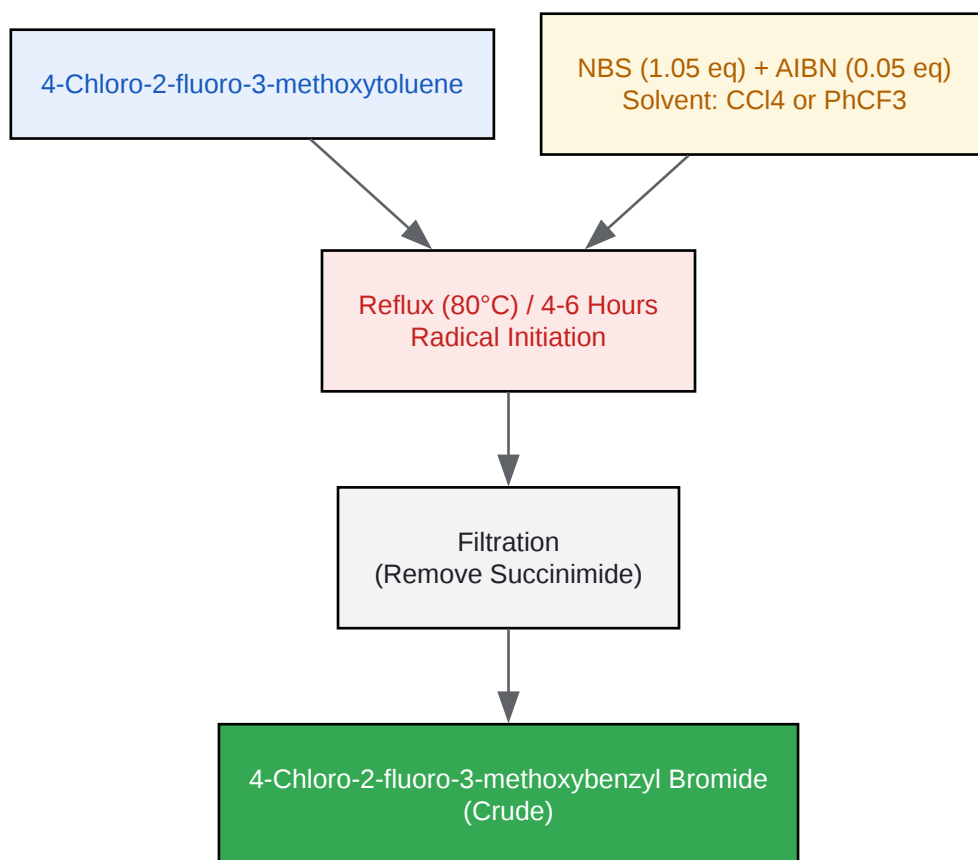
Protocol:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Dissolution: Charge the flask with 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (10.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice/salt bath.
- Addition: Dilute (4.0 mmol, 0.4 eq - Note: Stoichiometry is 1:3, slight excess used) in DCM (10 mL). Add dropwise over 20 minutes, maintaining internal temperature <5°C.
- Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot () should disappear, replaced by the bromide ().
- Quench: Cool to 0°C. Cautiously add saturated solution (20 mL) to quench excess . Caution: Exothermic gas evolution.
- Workup: Separate layers. Extract aqueous phase with DCM (2 x 20 mL). Combine organics, wash with brine, dry over , and concentrate in vacuo at <30°C (benzyl bromides are thermally unstable).
- Purification: If necessary, pass through a short pad of silica gel (eluting with 5% EtOAc/Hexanes).

Method B: Radical Bromination (Industrial/Scale-Up)

Precursor: 4-Chloro-2-fluoro-3-methoxytoluene. Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst).

Workflow Visualization:



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Figure 2: Radical bromination workflow. Note: Requires careful temperature control to prevent gem-dibromination.

Applications in Drug Design[1][7]

This intermediate is primarily employed in Nucleophilic Substitution (

) reactions to attach the "tail" of a drug molecule.

N-Alkylation of Heterocycles

Used to synthesize kinase inhibitors by alkylating the nitrogen of pyrazoles, indoles, or pyrrolidines.

- Conditions:

or

in DMF/Acetonitrile at RT.

- Why: The 2-fluoro group increases the acidity of benzylic protons, making the product slightly more prone to oxidation; however, it also protects the ring from metabolic attack.

Suzuki-Miyaura Cross-Coupling Precursor

The bromide can be converted to the pinacol boronate (via Pd-catalyzed borylation) to couple with aryl chlorides, creating biaryl methane scaffolds found in SGLT2 inhibitors.

Handling & Safety (Lachrymator Protocol)

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation.

- Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
- Decontamination: Glassware should be rinsed with a solution of 5% Ethanolamine in Ethanol or Sodium Thiosulfate before removal from the hood. This nucleophile destroys the alkylating agent.
- Storage: Store at 2-8°C under Argon. Stabilize with copper wire or silver foil if storing for >1 month to scavenge HBr.

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- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-fluoro-3-methoxybenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453778/docs#technical-monograph-4-chloro-2-fluoro-3-methoxybenzyl-bromide]

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